tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Description
tert-Butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a pyrrolopyridine derivative featuring a tert-butyl ester group at the 5-position and a chlorine substituent at the 4-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its tert-butyl ester group enhances solubility in organic solvents and stability during synthetic transformations, making it advantageous for multi-step syntheses .
Properties
IUPAC Name |
tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)8-6-15-10-7(9(8)13)4-5-14-10/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNDCBYIGCDRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C2C(=C1Cl)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrrolopyridine core can be subjected to oxidation or reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Organic Synthesis: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biological Studies: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Material Science: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is primarily related to its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related pyrrolo[2,3-b]pyridine and thieno[2,3-b]pyridine derivatives, highlighting key differences in substituents, ester groups, and applications:
Key Comparison Points:
Ester Group Influence: tert-Butyl: Enhances steric protection and solubility in non-polar solvents, critical for stability in acidic/basic conditions . Methyl/Ethyl: Lower molecular weight and higher aqueous solubility but less stable under harsh conditions .
Substituent Effects :
- Chlorine (4-position) : Directs electrophilic substitution and influences electronic properties of the pyrrolopyridine core .
- Bromine (5-position) : Enables Suzuki-Miyaura cross-coupling for diversification .
Synthesis Strategies :
Biological Activity
Tert-butyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The pyrrolo[2,3-b]pyridine scaffold is known for its diverse pharmacological properties, making this compound a candidate for further research in drug development.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 240.69 g/mol. Its structural features include a pyrrole moiety fused to a pyridine ring, which is crucial for its biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, studies demonstrated that this compound induces apoptosis in breast cancer cells (4T1) and exhibits cytotoxic effects on colorectal cancer cells (Colo320) with an IC50 value in the low micromolar range .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer (4T1) | 5.0 | Induction of apoptosis |
| Colorectal Cancer (Colo320) | 7.5 | Induction of apoptosis |
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
The compound has been identified as a potent inhibitor of FGFRs, which are critical in various signaling pathways associated with tumor growth and metastasis. The IC50 values for FGFR1, FGFR2, and FGFR3 are reported to be 7 nM, 9 nM, and 25 nM respectively. This inhibition suggests that the compound could be a valuable therapeutic agent in treating cancers driven by aberrant FGFR signaling.
Table 2: FGFR Inhibition Potency
| FGFR Type | IC50 (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
The biological activity of this compound can be attributed to its interaction with specific proteins and enzymes involved in cellular signaling pathways. The compound's ability to induce apoptosis in cancer cells may be linked to its modulation of the FGFR signaling pathway and other apoptotic pathways.
Case Studies
In a recent study published in Journal of Medicinal Chemistry, several derivatives of pyrrolo[2,3-b]pyridine were synthesized and evaluated for their anticancer properties. Among these, this compound showed promising results against multiple cancer cell lines, reinforcing its potential as a lead compound for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
